- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2,
Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
Nome del prodotto:Benzyl nicotinate
Benzyl nicotinate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzyl nicotinate
- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
- Nicotinic acid benzyl ester
- benzyl pyridine-3-carboxylate
- : Benzyl nicotinate
- Rubriment
- Pykaryl
- Pycaril
- Niacin benzyl ester
- 3-Pyridinecarboxylic acid, phenylmethyl ester
- Benzylis nicotinas
- Nicotinsaeurebenzylester
- NICOTINIC ACID, BENZYL ESTER
- Pyridin-3-carbonsaeurebenzylester
- Phenylmethyl 3-pyridinecarboxylate
- Estru benzylowego kwasu nikotynowego
- Benzyl nicotinate [JAN]
- S497LCF9C9
- Estru benzylowego kwasu nikotynowego [Polish]
- KVYGGMB
- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
- Pyridine-3-carboxylic acid benzyl ester
-
- MDL: MFCD00023584
- Inchi: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
- Chiave InChI: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
- BRN: 0159169
Proprietà calcolate
- Massa esatta: 213.07900
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 39.2
- XLogP3: 2.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1,1165 g/cm3
- Punto di fusione: 24 °C (lit.)
- Punto di ebollizione: 177 °C/8 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.570
- PSA: 39.19000
- LogP: 2.43860
- Merck: 6526
- FEMA: 2420
- Solubilità: Non determinato
Benzyl nicotinate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315;H319
- Dichiarazione di avvertimento: P305;P351;P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: 36/38
- Istruzioni di sicurezza: S26
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:QT0850000
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Frasi di rischio:R36/38
Benzyl nicotinate Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Benzyl nicotinate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB113946-50 g |
Benzyl nicotinate, 99%; . |
94-44-0 | 99% | 50g |
€55.00 | 2022-06-03 | |
TRC | B285465-25g |
Benzyl Nicotinate |
94-44-0 | 25g |
$ 70.00 | 2022-06-07 | ||
TRC | B285465-100g |
Benzyl Nicotinate |
94-44-0 | 100g |
$ 224.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |
94-44-0 | 1ML |
¥1199.91 | 2023-01-14 | |||
TRC | B285465-250g |
Benzyl Nicotinate |
94-44-0 | 250g |
$ 488.00 | 2023-04-18 | ||
Apollo Scientific | OR51903-250g |
Benzyl nicotinate |
94-44-0 | 95% | 250g |
£80.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-25g |
Benzyl nicotinate |
94-44-0 | 95% | 25g |
¥112.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7713-5 mg |
Benzyl nicotinate |
94-44-0 | 98.22% | 5mg |
¥228.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-100g |
Benzyl nicotinate |
94-44-0 | 95% | 100g |
¥410.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114378-250mg |
Benzyl nicotinate |
94-44-0 | 250mg |
¥195.90 | 2023-09-01 |
Benzyl nicotinate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
Riferimento
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalystChemical Communications (Cambridge, 2012, 48(76), 9465-9467,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: Pyridine
Riferimento
- The use of a nicotinoyl group as a protective group for hydroxyl and amino functionsChemistry Letters, 1989, (1), 59-60,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt
Riferimento
- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow CellOrganic Letters, 2015, 17(13), 3290-3293,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
1.2 rt → 90 °C; 2 h, 90 °C
Riferimento
- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
Riferimento
- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic AcidsJournal of Organic Chemistry, 2008, 73(18), 7096-7101,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt
Riferimento
- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CNOrganic Chemistry Frontiers, 2019, 6(5), 688-693,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C
Riferimento
- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditionsSynthetic Communications, 2010, 40(23), 3522-3527,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt
Riferimento
- A Method for the Reductive Scission of Heterocyclic ThioethersOrganic Letters, 2011, 13(23), 6232-6235,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene CatalystsJournal of Organic Chemistry, 2003, 68(7), 2812-2819,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux
Riferimento
- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)Tetrahedron Letters, 2008, 49(7), 1115-1120,
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C
Riferimento
- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonatesAdvanced Synthesis & Catalysis, 2003, 345(8), 943-947,
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
Riferimento
- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ; 2 min, rt → 160 °C; 1 h, 160 °C
Riferimento
- Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heatingFuture Medicinal Chemistry, 2010, 2(2), 225-230,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C
Riferimento
- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidantOrganic & Biomolecular Chemistry, 2015, 13(43), 10631-10640,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperaturesEuropean Journal of Organic Chemistry, 2001, (5), 919-925,
Benzyl nicotinate Raw materials
- Nicotinic anhydride
- Benzyl alcohol
- Phenyl nicotinate
- sodium pyridine-3-carboxylate
- pyridine-3-carbaldehyde
- Picolinic acid
- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester
- Niacin
- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-
- Dibenzyl Dicarbonate
- Methyl nicotinate
- pyridine-3-carbonitrile
Benzyl nicotinate Preparation Products
Benzyl nicotinate Letteratura correlata
-
2. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
94-44-0 (Benzyl nicotinate) Prodotti correlati
- 16837-38-0(Nicotinic anhydride)
- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)
- 553-60-6(propan-2-yl pyridine-3-carboxylate)
- 614-18-6(ethyl pyridine-3-carboxylate)
- 84254-37-5(Pyridine-3,5-dicarboxylic Acid Monoethyl Ester)
- 20826-02-2(Ethyl 5-methylnicotinate)
- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)
- 50741-46-3(Ethyl quinoline-3-carboxylate)
- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)
- 93-60-7(Methyl nicotinate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate

Purezza:99%
Quantità:1kg
Prezzo ($):256.0